![molecular formula C12H16Cl2N2O B14390034 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-41-6](/img/structure/B14390034.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the dichloro-substituted benzene ring, leading to the formation of the desired product. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
化学反応の分析
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, leading to the formation of a less substituted piperazine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂)
Major Products Formed
Oxidation: Formation of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethanone.
Reduction: Formation of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethane.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .
類似化合物との比較
Similar Compounds
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
- 2-(piperazin-1-yl)ethan-1-ol
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct pharmacological properties compared to other piperazine derivatives. This structural feature enhances its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
90096-41-6 |
|---|---|
分子式 |
C12H16Cl2N2O |
分子量 |
275.17 g/mol |
IUPAC名 |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-1-2-11(14)12(9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChIキー |
BNSQLVPWVHILHL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


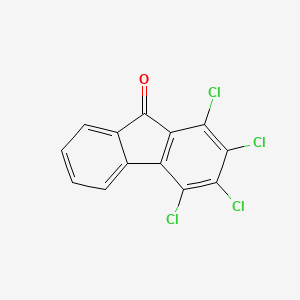
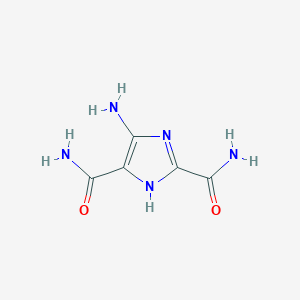
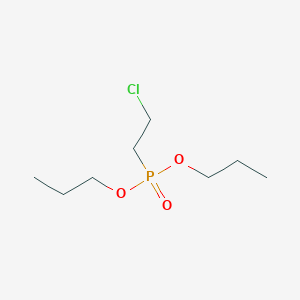
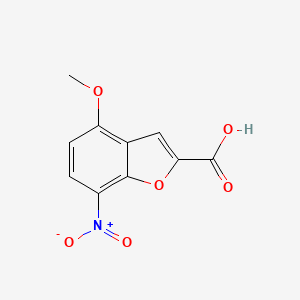
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
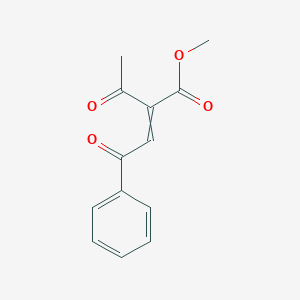
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

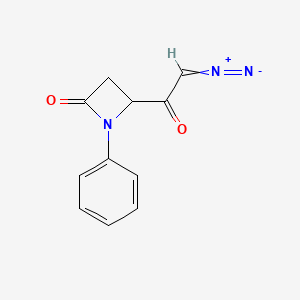
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
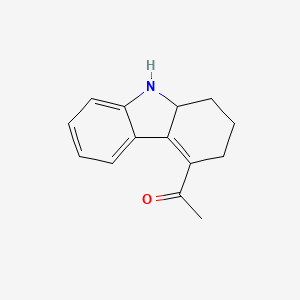
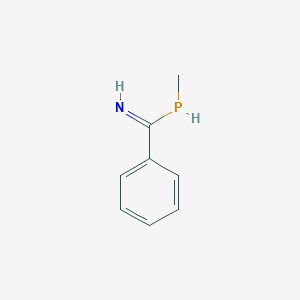
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
